molecular formula C9H16N2O3 B12826721 5-Ethyl-5-(1-methoxypropyl)imidazolidine-2,4-dione

5-Ethyl-5-(1-methoxypropyl)imidazolidine-2,4-dione

Cat. No.: B12826721
M. Wt: 200.23 g/mol
InChI Key: MDMHXFHBIMEEJE-UHFFFAOYSA-N
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Description

5-Ethyl-5-(1-methoxypropyl)imidazolidine-2,4-dione is a heterocyclic compound with a five-membered ring structure containing two nitrogen atoms and two carbonyl groups. This compound is part of the imidazolidinedione family, which is known for its diverse pharmacological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-5-(1-methoxypropyl)imidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound often employs continuous flow synthesis techniques to ensure high yield and purity. The process involves the use of automated reactors where the reactants are continuously fed, and the product is continuously removed. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-5-(1-methoxypropyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinedione derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The methoxypropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Alkyl halides and aryl halides are used for substitution reactions, often in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various substituted imidazolidinediones, which can have different pharmacological properties and industrial applications.

Scientific Research Applications

5-Ethyl-5-(1-methoxypropyl)imidazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as an anticonvulsant and anti-inflammatory agent.

    Industry: It is used in the production of polymers and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 5-Ethyl-5-(1-methoxypropyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or suppressed bacterial growth.

Comparison with Similar Compounds

Similar Compounds

    5-Ethyl-5-methylimidazolidine-2,4-dione: Similar in structure but lacks the methoxypropyl group.

    5-Methyl-5-ethylhydantoin: Another imidazolidinedione derivative with different substituents.

Uniqueness

5-Ethyl-5-(1-methoxypropyl)imidazolidine-2,4-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxypropyl group enhances its solubility and may contribute to its pharmacological activity.

Properties

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

5-ethyl-5-(1-methoxypropyl)imidazolidine-2,4-dione

InChI

InChI=1S/C9H16N2O3/c1-4-6(14-3)9(5-2)7(12)10-8(13)11-9/h6H,4-5H2,1-3H3,(H2,10,11,12,13)

InChI Key

MDMHXFHBIMEEJE-UHFFFAOYSA-N

Canonical SMILES

CCC(C1(C(=O)NC(=O)N1)CC)OC

Origin of Product

United States

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